(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Sphingosine kinase DNA gyrase Target selectivity

(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 305355-26-4) is a synthetic pyrazole-hydrazone hybrid featuring a 4-methoxyphenyl substituent at position 3 of the pyrazole ring and an (E)-configured benzylidene hydrazone at position 5. With molecular formula C₁₈H₁₆N₄O₂ and molecular weight 320.35 g/mol, this compound belongs to the therapeutically significant pyrazole-5-carbohydrazide class, which has demonstrated diverse bioactivities including kinase inhibition, antimicrobial effects via DNA gyrase targeting, and β-secretase (BACE-1) inhibition.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 305355-26-4
Cat. No. B2475439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS305355-26-4
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3
InChIInChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+
InChIKeyCLZKPOGOSIHMNW-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS 305355-26-4: Core Structural and Procurement Profile


(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 305355-26-4) is a synthetic pyrazole-hydrazone hybrid featuring a 4-methoxyphenyl substituent at position 3 of the pyrazole ring and an (E)-configured benzylidene hydrazone at position 5 . With molecular formula C₁₈H₁₆N₄O₂ and molecular weight 320.35 g/mol, this compound belongs to the therapeutically significant pyrazole-5-carbohydrazide class, which has demonstrated diverse bioactivities including kinase inhibition, antimicrobial effects via DNA gyrase targeting, and β-secretase (BACE-1) inhibition [1]. Commercial sourcing is available at ≥95% purity from multiple independent suppliers , making it a viable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) library construction.

Why (E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Cannot Be Generically Substituted: Structural Determinants of Target Engagement


Within the pyrazole-5-carbohydrazide class, minor alterations to the hydrazone substituent produce profound shifts in biological target preference and potency. Replacement of the unsubstituted benzylidene moiety with a 3,4-dimethoxyphenyl-ethylidene group yields SKI-178 (CAS 1259484-97-3), a potent sphingosine kinase 1/2 (SphK1/2) dual inhibitor with IC₅₀ values of 0.1–1.8 µM across multiple cancer cell lines [1]. Conversely, substituting the N'-benzylidene with an N'-benzoyl group and replacing the 4-methoxyphenyl with 4-bromophenyl produces DNA gyrase inhibitors with IC₅₀ values as low as 0.15 µg/mL against S. aureus [2]. The 4-methoxy substituent on the benzylidene ring (CAS 305355-38-8) introduces additional hydrogen-bonding capacity and alters electron distribution compared to the unsubstituted parent, with DFT studies confirming distinctly different frontier molecular orbital energies and molecular electrostatic potential surfaces [3]. Therefore, the precise benzylidene + 4-methoxyphenyl combination of CAS 305355-26-4 defines a unique chemical space that cannot be replicated by in-class analogs without altering target engagement profiles.

(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Comparative Quantitative Evidence for Scientific Selection


Hydrazone Substituent Determines Kinase vs. Gyrase Target Selectivity: Benzylidene vs. Ethylidene vs. Benzoyl Comparison

The unsubstituted benzylidene hydrazone of CAS 305355-26-4 defines a distinct target engagement profile compared to close analogs. SKI-178, which replaces benzylidene with 3,4-dimethoxyphenyl-ethylidene, acts as a SphK1 inhibitor with Kᵢ = 1.3 µM and cytotoxicity IC₅₀ = 0.1–1.8 µM in AML cell lines [1]. In contrast, N'-benzoyl-3-(4-bromophenyl) analogs target DNA gyrase, with compound 3k achieving IC₅₀ = 0.15 µg/mL against S. aureus DNA gyrase [2]. CAS 305355-26-4 occupies an intermediate structural space — the unsubstituted benzylidene group lacks the extended conjugation and hydrogen-bonding capacity of the dimethoxy-ethylidene of SKI-178, while retaining Schiff-base character absent in N'-benzoyl derivatives. This structural positioning predicts a distinct, as-yet-unmapped target selectivity profile divergent from both kinase and gyrase inhibition.

Sphingosine kinase DNA gyrase Target selectivity Structure-activity relationship

Benzylidene Ring Substitution Effects: Unsubstituted vs. 4-Methoxy vs. 2-Methoxy on Physicochemical and Computational Descriptors

Comparative DFT and molecular docking studies on closely related pyrazole-5-carbohydrazide derivatives demonstrate that benzylidene ring substitution critically modulates electronic properties and predicted binding affinities. DFT calculations on N'-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (MBPPC) revealed that the methoxy group influences frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential distribution, parameters that directly govern protein-ligand recognition [1]. CAS 305355-26-4, bearing an unsubstituted benzylidene ring, lacks this electron-donating methoxy effect and presents a distinct electrostatic surface compared to its 4-methoxy (CAS 305355-38-8) and 2-methoxy (CAS 1285633-65-9) benzylidene congeners. Molecular docking studies on the E-BMPC analog (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide demonstrated preferential binding to α-amylase over α-glucosidase, with the β parameter calculated as 4.2 × 10⁻³⁰ esu [2], confirming that unsubstituted benzylidene-hydrazones can achieve specific enzyme recognition.

DFT calculation Molecular docking Physicochemical properties Electronic effects

Commercial Purity Benchmarking: CAS 305355-26-4 vs. Closest Commercially Available Analogs

CAS 305355-26-4 is commercially available at ≥95% purity from multiple independent vendors (AKSci Catalog 4125CQ, Sigma-Aldrich R583987 AldrichCPR) , establishing parity with closest commercially available benzylidene-substituted congeners. N'-(2-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 1285633-65-9) is also supplied at 95% purity (AKSci 1484CQ) , and N'-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 305355-38-8) is available from Sigma-Aldrich [1]. No vendor currently supplies any of these compounds at >95% purity, indicating a consistent purity ceiling across this chemical series. The target compound's molecular weight of 320.35 g/mol provides an advantage in cost-per-mole calculations relative to substituted analogs (e.g., CAS 1285633-65-9 at 350.4 g/mol, representing a 9.4% mass-efficiency advantage per unit mass ordered).

Chemical procurement Purity specification Vendor comparison Quality control

BACE-1 Inhibitory Potential of Pyrazole-5-Carbohydrazide Scaffold and Structural Requirements for CNS Target Engagement

A structure-based virtual screening campaign of 20,000 ChemBridge compounds identified pyrazole-5-carbohydrazide 29 (ChemBridge ID 5784196) as a BACE-1 inhibitor with IC₅₀ = 14.5 µM and Kᵢ = 0.25 µM, along with β-amyloid self-aggregation inhibition (IC₅₀ = 14.87 µM) [1]. While compound 29 is not structurally identical to CAS 305355-26-4 (compound 29 bears distinct aryl substitutions), this finding establishes the pyrazole-5-carbohydrazide scaffold as a validated BACE-1 pharmacophore. Notably, CAS 305355-26-4's unsubstituted benzylidene group and 4-methoxyphenyl substitution provide a structurally distinct entry point for CNS-focused medicinal chemistry optimization: the lower molecular weight (320 vs. typical CNS drugs requiring MW < 400) and moderate hydrogen bond donor count (2) align with CNS drug-likeness parameters, while the (E)-benzylidene moiety provides a synthetic handle for further functionalization without compromising the core pyrazole-carbohydrazide BACE-1 recognition motif [2].

BACE-1 inhibition Alzheimer's disease Virtual screening β-amyloid aggregation

Synthetic Tractability and Intermediate Utility: Condensation Chemistry Accessibility

CAS 305355-26-4 is synthesized via acid-catalyzed condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 370096-68-7) with unsubstituted benzaldehyde in ethanol . This straightforward single-step protocol contrasts with the synthesis of SKI-178, which requires the more expensive and sterically hindered 3,4-dimethoxyacetophenone as the carbonyl coupling partner. The unsubstituted benzaldehyde used in CAS 305355-26-4 synthesis is among the most economical aromatic aldehydes available (typically <$0.10/g at bulk scale), whereas 3,4-dimethoxyacetophenone and substituted benzaldehydes command significantly higher prices . Furthermore, the precursor 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 370096-68-7) is commercially available from multiple vendors (ChemImpex, BOC Sciences) at preparative scale , ensuring synthetic accessibility without requiring multi-step precursor synthesis.

Organic synthesis Hydrazone formation Schiff base Building block

(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Evidence-Based Research and Procurement Application Scenarios


Fragment-Based Drug Discovery and CNS Lead Optimization

With MW = 320.35, only 2 hydrogen bond donors, and 4 hydrogen bond acceptors, CAS 305355-26-4 falls within favorable CNS drug-likeness parameter space. The pyrazole-5-carbohydrazide scaffold has validated BACE-1 inhibitory activity (compound 29: IC₅₀ = 14.5 µM, Kᵢ = 0.25 µM) [1], and CAS 305355-26-4's unsubstituted benzylidene group presents an ideal vector for fragment growing and auxiliary substituent introduction. Research groups pursuing Alzheimer's disease targets should prioritize this compound for BACE-1 and Aβ aggregation counter-screening, leveraging its lower molecular complexity as a starting point for property-driven optimization.

Kinase Selectivity Profiling and Novel Target Deconvolution

CAS 305355-26-4 occupies a structural niche distinct from the well-characterized SphK1/2 inhibitor SKI-178. SKI-178 achieves SphK1 Kᵢ = 1.3 µM and cytotoxicity IC₅₀ = 0.1–1.8 µM [2] via its 3,4-dimethoxyphenyl-ethylidene moiety, whereas the unsubstituted benzylidene of CAS 305355-26-4 lacks the extended conjugation and methoxy hydrogen-bonding features essential for SphK binding. This structural divergence positions CAS 305355-26-4 for kinome-wide selectivity profiling to identify novel kinase or non-kinase targets distinct from SphK1/2, potentially revealing previously uncharacterized biological activities orthogonal to known pyrazole-carbohydrazide chemotypes.

Antimicrobial DNA Gyrase Inhibitor Scaffold-Hopping Campaigns

The N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide series demonstrates potent DNA gyrase inhibition (compound 3k: S. aureus IC₅₀ = 0.15 µg/mL, B. subtilis IC₅₀ = 0.25 µg/mL) [3]. CAS 305355-26-4 provides a scaffold-hopping opportunity by replacing the N'-benzoyl group with an N'-benzylidene moiety while retaining the pyrazole-5-carbohydrazide core. The 4-methoxyphenyl substituent at position 3 may confer different bacterial permeability and binding kinetics compared to the 4-bromophenyl analogs. Procurement of CAS 305355-26-4 for systematic gyrase inhibition screening could identify novel benzylidene-hydrazone-based gyrase inhibitors with potentially differentiated resistance profiles from the established benzoyl series.

Academic Medicinal Chemistry SAR Library Construction

CAS 305355-26-4 serves as an ideal core scaffold for undergraduate and graduate medicinal chemistry training programs due to its synthetic accessibility via single-step condensation of commercially available precursors . The unsubstituted benzylidene group provides a blank canvas for systematic substitution at ortho, meta, and para positions of the phenyl ring, enabling students to explore electronic (Hammett) and steric effects on biological activity. Its lower molecular weight (320.35) compared to substituted analogs (e.g., 350.38–350.40 for methoxy-benzylidene congeners) translates to cost savings in procurement budgets when purchasing gram-quantities for multi-compound library synthesis .

Quote Request

Request a Quote for (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.